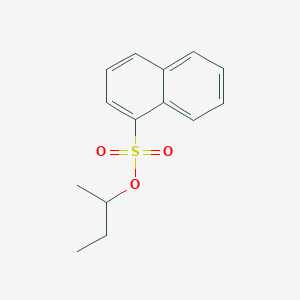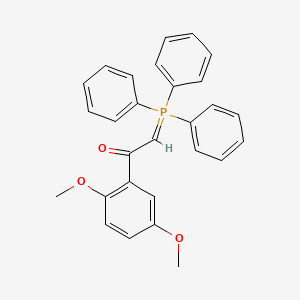![molecular formula C18H14Cl2N2O B12544824 Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-11-6](/img/structure/B12544824.png)
Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that features a phenol group substituted with a 3,4-dichlorophenylmethylamino group and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenylmethylamine. This intermediate can be synthesized through the reduction of 3,4-dichloronitrobenzene followed by reductive amination with formaldehyde. The next step involves the coupling of this amine with a pyridine derivative under conditions that facilitate the formation of the desired product. Common reagents used in these steps include reducing agents like hydrogen gas or sodium borohydride, and coupling agents such as palladium catalysts for cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability . Additionally, the use of green chemistry principles, such as biocatalysis, could be explored to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative under oxidative conditions.
Reduction: The nitro groups in intermediates can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone, while reduction of nitro groups would yield amines .
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichlorophenyl and pyridinyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted phenols and pyridines, such as:
3,4-Dichlorophenol: A simpler compound with similar substituents but lacking the pyridinyl group.
Pyridinyl derivatives: Compounds with similar pyridinyl groups but different substituents on the phenol ring.
Uniqueness
The uniqueness of Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. This makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
821784-11-6 |
|---|---|
Molekularformel |
C18H14Cl2N2O |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
4-[5-[(3,4-dichlorophenyl)methylamino]pyridin-3-yl]phenol |
InChI |
InChI=1S/C18H14Cl2N2O/c19-17-6-1-12(7-18(17)20)9-22-15-8-14(10-21-11-15)13-2-4-16(23)5-3-13/h1-8,10-11,22-23H,9H2 |
InChI-Schlüssel |
HZZGASNLZCIERF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=CC(=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


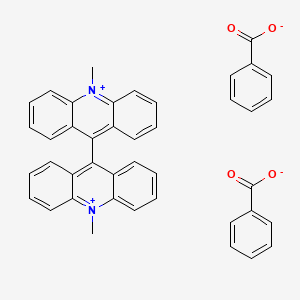
![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)



![Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12544767.png)
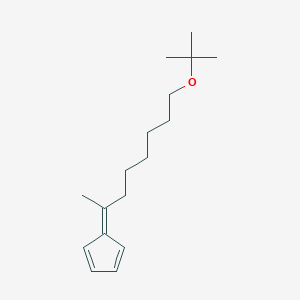
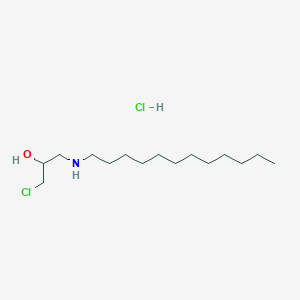
![Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol](/img/structure/B12544784.png)
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
